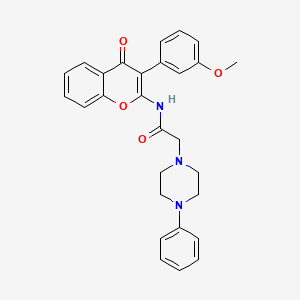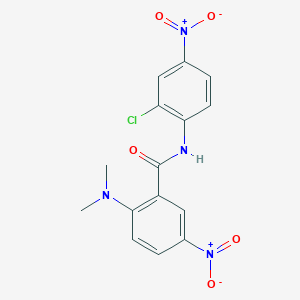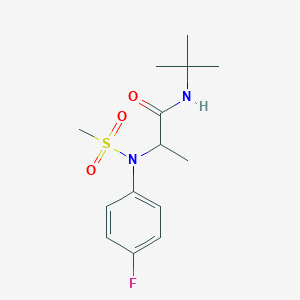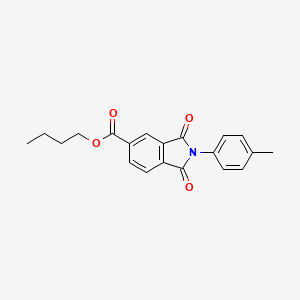![molecular formula C20H20Cl3N3O B12484439 N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B12484439.png)
N-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that features a combination of chlorinated phenyl groups and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the chlorination of phenyl groups and the formation of the imidazole ring. Common reagents used in these reactions include chlorinating agents such as thionyl chloride and imidazole precursors like glyoxal and ammonia .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and imidazole synthesis processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance reaction time, temperature, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Performed in polar solvents to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is studied for its potential as an enzyme inhibitor or receptor modulator. Its imidazole ring is known to interact with various biological targets .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of these targets. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Chlorophenyl derivatives: Compounds with similar chlorinated phenyl groups.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.
Uniqueness
({5-CHLORO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its combination of chlorinated phenyl groups and an imidazole moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H20Cl3N3O |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C20H20Cl3N3O/c21-17-4-5-20(27-13-15-2-3-18(22)11-19(15)23)16(10-17)12-24-6-1-8-26-9-7-25-14-26/h2-5,7,9-11,14,24H,1,6,8,12-13H2 |
InChI Key |
PAJAQCDCCCGJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)CNCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484367.png)
![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B12484379.png)
![Propan-2-yl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B12484383.png)

![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12484396.png)
methanone](/img/structure/B12484402.png)
![Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12484405.png)


![2-(4-chlorophenoxy)-2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12484418.png)
![4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12484420.png)
![2-(3-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484422.png)
![N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484428.png)
